2-chloro-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide typically involves the reaction of 2-chlorobenzoic acid with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with 4-phenylcyclohexanone under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-chloro-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-chloro-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
2-chloro-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide can be compared with other benzohydrazide derivatives, such as:
4-chloro-N’-[(2E)-4-oxo-4-phenyl-2-butanylidene]benzohydrazide: Known for its antibacterial properties.
2-chloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide: Used in similar applications but with different reactivity and biological activity.
The uniqueness of 2-chloro-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H21ClN2O2 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-chloro-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide |
InChI |
InChI=1S/C20H21ClN2O2/c21-18-9-5-4-8-17(18)20(25)23-22-19(24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16H,10-13H2,(H,22,24)(H,23,25) |
InChI Key |
SITBCWGLLQESSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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